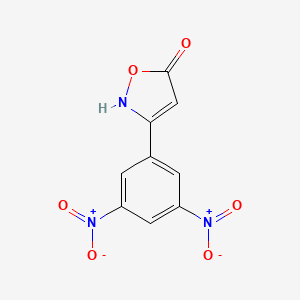

3-(3,5-Dinitrophenyl)-1,2-oxazol-5-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

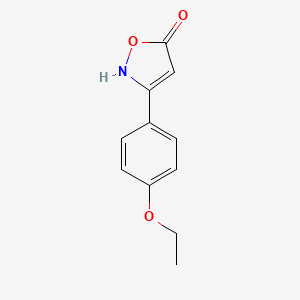

Vue d'ensemble

Description

3,5-Dinitrophenol is a chemical compound which is a nitro derivative of phenol . It forms the core structure of some herbicides . It’s also used in the synthesis of various organic compounds .

Synthesis Analysis

While specific synthesis methods for “3-(3,5-Dinitrophenyl)-1,2-oxazol-5-ol” are not available, similar compounds such as 3-(3,5-Dinitrophenyl)-5-amino-1,2,4-oxadiazole have been synthesized through a simple method . The structures of energetic intermediate 3-(3,5-Dinitrophenyl)-5-(trichloromethyl)-1,2,4-oxadiazole and 3 were characterized by NMR (1H and 13C), infrared spectroscopy and X-ray crystallography .Applications De Recherche Scientifique

Antitubercular Agents

3,5-Dinitrophenyl-1,2-oxazol-5-ol: and its derivatives have shown promise as antitubercular agents. Specifically, they inhibit Decaprenylphosphoryl-β-D-ribofuranose 2′-Oxidase , a crucial enzyme in the biosynthesis of mycobacterial cell wall components. These compounds could contribute to the development of novel tuberculosis treatments .

Antifungal Activity

Researchers have explored the antifungal potential of 3,5-Dinitrophenyl-1,2-oxazol-5-ol derivatives. These compounds exhibit inhibitory effects against various fungal pathogens. Their mechanism of action likely involves disrupting essential cellular processes in fungi .

Antibacterial Properties

The same derivatives have also demonstrated antibacterial activity. They could serve as leads for developing new antibiotics or antimicrobial agents. Investigating their mode of action and optimizing their efficacy is an ongoing area of research .

Molecular Modeling Studies

Computational studies, including molecular docking and dynamics simulations, can provide insights into the interactions between 3,5-Dinitrophenyl-1,2-oxazol-5-ol derivatives and their target enzymes. These simulations help predict binding affinities and guide further experimental work .

Thiadiazole Derivatives

While not directly related to the compound itself, the synthesis of 5-(3,5-dinitrophenyl)-1,3,4-thiadiazole derivatives has attracted attention. These derivatives have been evaluated for antimicrobial, antitumor, and dihydrofolate reductase (DHFR) inhibition activities .

Chiral Reagents

Interestingly, 3,5-Dinitrophenyl isocyanate (a related compound) has been studied as a chiral reagent. Researchers investigate its use in separating enantiomers via high-performance liquid chromatography (HPLC) .

Orientations Futures

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 2,4-dinitrophenol, have been known to interact with mitochondrial proteins, causing dose-dependent mitochondrial uncoupling .

Mode of Action

Based on its structural similarity to 2,4-dinitrophenol, it may also cause mitochondrial uncoupling, leading to rapid loss of atp as heat .

Biochemical Pathways

Similar compounds like 2,4-dinitrophenol are known to disrupt atp synthesis in mitochondria, affecting energy metabolism .

Pharmacokinetics

Similar compounds like 2,4-dinitrophenol are known to be orally bioavailable and metabolized through nitro reduction .

Result of Action

Compounds with similar structures, such as 2,4-dinitrophenol, are known to cause uncontrolled hyperthermia, leading to potential cell damage and death .

Action Environment

Similar compounds like 2,4-dinitrophenol are known to be heat-resistant and mechanically insensitive .

Propriétés

IUPAC Name |

3-(3,5-dinitrophenyl)-2H-1,2-oxazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3O6/c13-9-4-8(10-18-9)5-1-6(11(14)15)3-7(2-5)12(16)17/h1-4,10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKWBQGFJBPTEMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C2=CC(=O)ON2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,5-Dinitrophenyl)-1,2-oxazol-5-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Cyclopropyl-5-phenyl-[1,2,4]oxadiazole](/img/structure/B6345988.png)

![3,5-Dicyclopropyl-[1,2,4]oxadiazole](/img/structure/B6345996.png)

![3-Bromo-5-(3-cyclopropyl-[1,2,4]oxadiazol-5-yl)-pyridine](/img/structure/B6346001.png)

![4-(5-Methyl-[1,2,4]oxadiazol-3-yl)-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B6346006.png)

![5-(2-Chloro-5-nitro-phenyl)-3-cyclopropyl-[1,2,4]oxadiazole](/img/structure/B6346014.png)